What is the chemical structure of Aspidinol?
What is the chemical structure of Aspidinol?
An In-depth Technical Guide to the Chemical Compound Aspidinol
This technical guide provides a comprehensive overview of the chemical and biological properties of Aspidinol, a naturally occurring acylphloroglucinol derivative. The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Identity and Structure
Aspidinol is a phloroglucinol (B13840) derivative that has been identified in various plant species, including Dryopteris austriaca, Calyptranthes pallens, and Dryopteris fragrans[1][2][3]. Its chemical identity is well-established through various spectroscopic and analytical methods.
The fundamental structure of Aspidinol consists of a substituted butyrophenone (B1668137) core. The IUPAC name for this compound is 1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)butan-1-one[1].
Caption: Figure 1: 2D representation of the chemical structure of Aspidinol.
Physicochemical Properties
A summary of the key chemical identifiers and properties of Aspidinol is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₆O₄ | [1][4][5][6] |
| Molecular Weight | 224.26 g/mol | [4][5] |
| Exact Mass | 224.1049 Da | [1][5] |
| IUPAC Name | 1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)butan-1-one | [1] |
| CAS Number | 519-40-4 | [1][5][6][7] |
| Synonyms | Aspidinol B, 2',6'-Dihydroxy-4'-methoxy-3'-methylbutyrophenone | [1][5][6] |
| InChI Key | GJRJTYFSORWKBE-UHFFFAOYSA-N | [1][5] |
| SMILES | CCCC(=O)C1=C(C(=C(C=C1O)OC)C)O | [1][5] |
| Appearance | Solid powder | [5] |
Experimental Protocols
This section details the methodologies for the extraction and biological evaluation of Aspidinol.
Extraction and Purification of Aspidinol
The following protocol is based on the extraction of Aspidinol-related compounds from a plant source as described in patent literature[8].
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Source Material: Dried and pulverized leaves of Hypericum monogynum are used as the starting material.
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Extraction: The powdered plant material is subjected to immersion extraction with 95% ethanol (B145695) (3 Liters, repeated 3 times).
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Concentration: The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude medicinal extract.
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Initial Chromatography: The crude extract is subjected to column chromatography using a 200-300 mesh silica (B1680970) gel. A gradient elution is performed with a petroleum ether-ethyl acetate (B1210297) solvent system, starting from 100:0 and gradually changing to 0:100.
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Fraction Collection: Fractions are monitored using silica gel thin-layer chromatography (TLC). The fractions eluted with petroleum ether-ethyl acetate at a 70:30 ratio are collected and evaporated to dryness, yielding an orange-yellow waxy solid.
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Second Purification: The solid is further purified by silica gel column chromatography using a sherwood oil-acetone (80:20) eluent to yield yellow crystals.
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Final Purification: A final purification step is carried out using silica gel column chromatography with a sherwood oil-acetone (90:10) eluent to obtain the pure compound. Purity is confirmed by reverse-phase TLC and HPLC.
Caption: Figure 2: Workflow for the extraction and purification of Aspidinol.
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of Aspidinol against Methicillin-Resistant Staphylococcus aureus (MRSA) was determined using a broth microdilution method as described in scientific literature[2].
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Bacterial Culture: MRSA strains are grown overnight in a suitable broth medium (e.g., Tryptic Soy Broth).
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Inoculum Preparation: The overnight culture is diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in a 96-well microtiter plate.
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Serial Dilution: Aspidinol is serially diluted in the broth medium across the wells of the microtiter plate.
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Incubation: The plate is incubated at 37°C for 18-24 hours.
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MIC Determination: The MIC is defined as the lowest concentration of Aspidinol that completely inhibits visible bacterial growth.
Cytotoxicity Assay
The toxicity of Aspidinol towards mammalian cells was evaluated using an MTS assay on RAW264.7 macrophage cells[2].
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Cell Seeding: RAW264.7 cells are seeded into 96-well plates and allowed to adhere.
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Treatment: Cells are treated with varying concentrations of Aspidinol (ranging from 0 to 128 µg/mL) for 24 hours.
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MTS Reagent: After treatment, the cells are washed with PBS, and fresh DMEM medium containing the MTS assay reagent is added.
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Incubation: The plates are incubated for 4 hours at 37°C.
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Absorbance Measurement: The absorbance is measured using an ELISA microplate reader to determine cell viability relative to untreated controls.
Biological Activity and Mechanism of Action
Aspidinol has demonstrated significant antibacterial activity, particularly against multi-drug-resistant MRSA[2][3].
Antibacterial Efficacy
Studies have shown that Aspidinol exhibits potent anti-MRSA activity both in vitro and in vivo. Its efficacy is comparable to that of the antibiotic vancomycin[2][3].
| Parameter | Value | Organism/Cell Line | Reference(s) |
| Minimum Inhibitory Conc. (MIC) | 2 µg/mL | MRSA | [2][3] |
| Protective Dose (in vivo) | 50 mg/kg | Septicemic Mouse Model | [2][3] |
| Cytotoxicity (at highest dose) | No toxicity observed | RAW264.7 cells | [2] |
Proposed Mechanism of Action
Transcriptomic analysis (RNA-seq) of MRSA treated with Aspidinol suggests a multi-faceted mechanism of action that ultimately leads to bacterial cell death[2]. The primary proposed mechanism is the disruption of ribosomal synthesis, with secondary effects on amino acid synthesis and the expression of virulence factors[2][3].
Key molecular events include:
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Inhibition of Ribosome Synthesis: Aspidinol treatment leads to the downregulation of genes encoding crucial ribosomal proteins, such as the 30S ribosomal protein S20 (rpsT) and 50S ribosomal proteins L1 (rplA) and L20 (rplT)[2]. This disruption inhibits protein synthesis.
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Downregulation of Amino Acid Synthesis: The expression of genes involved in the biosynthesis of essential amino acids like valine, leucine, and isoleucine (e.g., ilvC, ilvD) is significantly decreased[2].
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Suppression of Virulence Factors: Aspidinol represses the expression of genes related to iron transport (e.g., fhuABG, mtsABC) and key virulence factors like exfoliative toxins (eta) and IgG-binding proteins (sbi)[2].
Caption: Figure 3: Proposed mechanism of action of Aspidinol against MRSA.
References
- 1. Aspidinol | C12H16O4 | CID 122841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Antibacterial Activity and Mechanism of Action of Aspidinol Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus [frontiersin.org]
- 3. Antibacterial Activity and Mechanism of Action of Aspidinol Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckindex.rsc.org [merckindex.rsc.org]
- 5. medkoo.com [medkoo.com]
- 6. Aspidinol [sancdb.rubi.ru.ac.za]
- 7. chemwhat.com [chemwhat.com]
- 8. CN102464578A - Aspidinol compound and application thereof in preparation of drug-resistant bacteria resistant drugs - Google Patents [patents.google.com]
